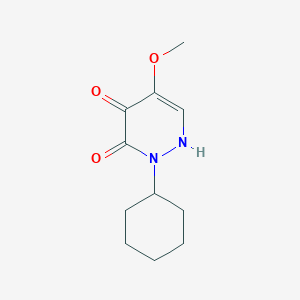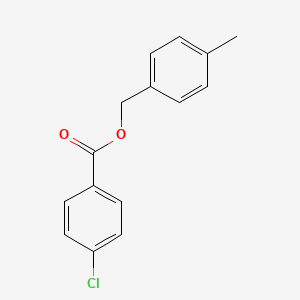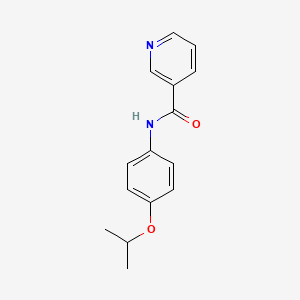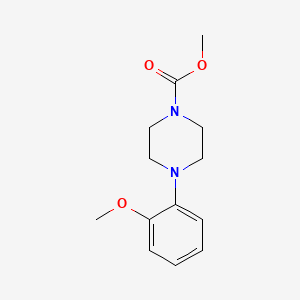
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone, also known as CHMP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis. CHMP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone acts as a competitive inhibitor of ribonucleotide reductase, binding to the enzyme's active site and preventing the conversion of nucleotides into deoxynucleotides. This inhibition disrupts the balance of dNTPs, leading to DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit neuroprotective properties, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone as a research tool is its potent inhibition of ribonucleotide reductase. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, the use of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone in lab experiments is limited by its toxicity and low solubility, which can make it difficult to administer at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater efficacy and fewer side effects than 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. Additionally, the neuroprotective properties of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms underlying these effects and to develop effective therapeutic strategies.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone involves the reaction of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone with a suitable reagent, such as thionyl chloride or phosphorus oxychloride. The resulting product can be further purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been extensively studied for its potential use in cancer therapy. Ribonucleotide reductase is a key enzyme involved in the production of DNA, and its inhibition by 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurodegenerative diseases.
Propiedades
IUPAC Name |
2-cyclohexyl-5-methoxy-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHJCJJQZFFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN(C(=O)C1=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)

![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)
![4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5659665.png)
![2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide](/img/structure/B5659671.png)
![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)
![N-{1-methyl-2-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5659691.png)
![3-[1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinyl]pyridine](/img/structure/B5659692.png)
![(1S*,5R*)-6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659699.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5659704.png)